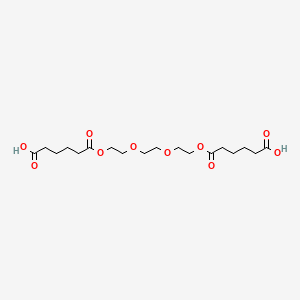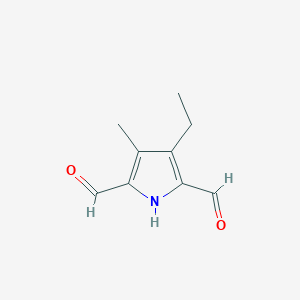
5-Amino-3,6-dichloropicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3,6-dichloropicolinic acid, also known as aminopyralid, is a pyridine carboxylic acid herbicide. It is primarily used for the control of broadleaf weeds, especially in grasslands and non-cropped areas. This compound is highly soluble in water and has a high potential for leaching into groundwater .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods for preparing 5-Amino-3,6-dichloropicolinic acid involves the reduction of 4-amino-3,5,6-trichloropicolinic acid. This process uses catalytic hydrogenation under specific temperature and pressure conditions. The reaction is carried out in a reactor with palladium on carbon (Pd/C) as the catalyst. The reactor is filled with nitrogen and hydrogen, and the reaction is maintained at a temperature of 50°C and a pressure of 0.3 MPa for 20 hours .
Industrial Production Methods
The industrial production of this compound follows a similar process but on a larger scale. The use of catalytic hydrogenation ensures high selectivity and efficiency, making it suitable for mass production. This method is environmentally friendly as it avoids the use of hazardous reducing agents like hydrazine and dichloromethane .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3,6-dichloropicolinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: The compound can be reduced using catalytic hydrogenation.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of 4-amino-3,5,6-trichloropicolinic acid yields this compound .
Aplicaciones Científicas De Investigación
5-Amino-3,6-dichloropicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used as a herbicide for controlling broadleaf weeds in grasslands and non-cropped areas
Mecanismo De Acción
The mechanism of action of 5-Amino-3,6-dichloropicolinic acid involves its role as an auxinic herbicide. It mimics the natural plant hormone auxin, disrupting normal plant growth processes. This leads to uncontrolled growth and eventually the death of the plant. The compound targets specific molecular pathways involved in cell elongation and division .
Comparación Con Compuestos Similares
5-Amino-3,6-dichloropicolinic acid belongs to the picolinic acid family of herbicides, which includes:
- Clopyralid
- Picloram
- Triclopyr
Compared to these compounds, this compound is unique in its high solubility in water and its specific use for controlling broadleaf weeds in grasslands .
Propiedades
Fórmula molecular |
C6H4Cl2N2O2 |
|---|---|
Peso molecular |
207.01 g/mol |
Nombre IUPAC |
5-amino-3,6-dichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-2-1-3(9)5(8)10-4(2)6(11)12/h1H,9H2,(H,11,12) |
Clave InChI |
PBZIVWNQLCXTPX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1Cl)C(=O)O)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol](/img/structure/B12883445.png)

![1-Ethyl-3-(pentan-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883447.png)

![Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-](/img/structure/B12883464.png)
![Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate](/img/structure/B12883467.png)







![Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B12883521.png)
